
10-Dmpmf
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3’,5’-Dimethylphenyl)-3-methylflavin is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of flavins, which are derivatives of isoalloxazine. Flavins are known for their role in biological systems, particularly in redox reactions. The presence of the 3’,5’-dimethylphenyl group in this compound imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3’,5’-Dimethylphenyl)-3-methylflavin typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 10-(3’,5’-Dimethylphenyl)-3-methylflavin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones.
Wissenschaftliche Forschungsanwendungen
10-(3’,5’-Dimethylphenyl)-3-methylflavin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Used in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 10-(3’,5’-Dimethylphenyl)-3-methylflavin involves its ability to participate in redox reactions. It can act as an electron donor or acceptor, facilitating various biochemical processes. The compound interacts with molecular targets such as enzymes, influencing their activity and function. The pathways involved include electron transport chains and oxidative phosphorylation .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylphenyl methylcarbamate: Known for its use as a pesticide and its role as a cholinesterase inhibitor.
3,5-Dimethylphenyl isocyanate: Used in the synthesis of chiral stationary phases for chromatography.
Uniqueness: 10-(3’,5’-Dimethylphenyl)-3-methylflavin is unique due to its specific structural features and its ability to participate in a wide range of chemical reactions. Its applications in various scientific fields further highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
119237-63-7 |
|---|---|
Molekularformel |
C21H20N4O2 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
10-(3,5-dimethylphenyl)-3,7,8-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C21H20N4O2/c1-11-6-12(2)8-15(7-11)25-17-10-14(4)13(3)9-16(17)22-18-19(25)23-21(27)24(5)20(18)26/h6-10H,1-5H3 |
InChI-Schlüssel |
PTMUTTBBHPNBNE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=C(C(=C3)C)C)N=C4C2=NC(=O)N(C4=O)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=C(C(=C3)C)C)N=C4C2=NC(=O)N(C4=O)C)C |
| 119237-63-7 | |
Synonyme |
10-(3',5'-dimethylphenyl)-3-methylflavin 10-DMPMF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL 4-({3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-3-OXOBUTANOATE](/img/structure/B1230104.png)
![7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230106.png)
![7-ethyl 2-methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate](/img/structure/B1230109.png)
![5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1230110.png)






![N-(4-bromophenyl)-2-[(5,6-dimethyl-4-thieno[2,3-d]pyrimidinyl)thio]benzamide](/img/structure/B1230117.png)


![2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1230129.png)
